REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([F:11])=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2.C(Cl)Cl.[CH3:15][N:16](C=O)C>[C-]#N.[C-]#N.[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:11][C:5]1[CH:4]=[CH:3][C:2]([C:15]#[N:16])=[C:10]2[C:6]=1[CH:7]=[CH:8][NH:9]2 |f:3.4.5,^1:28,30,49,68|
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Name
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|
Quantity
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20 g
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Type
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reactant
|
Smiles
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BrC=1C=CC(=C2C=CNC12)F
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Name
|
|
Quantity
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250 mL
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Type
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reactant
|
Smiles
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CN(C)C=O
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Name
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Zn(CN)2
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Quantity
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44 g
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Type
|
catalyst
|
Smiles
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[C-]#N.[C-]#N.[Zn+2]
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Name
|
|
Quantity
|
700 mL
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Type
|
reactant
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
20 g
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Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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ADDITION
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Details
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Then DCM (1.0 L) and H2O (1.5 L) were added to the filtrate
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Type
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CUSTOM
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Details
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The organic phase was separated
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted with DCM
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Type
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WASH
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Details
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The combined organic layers were washed with H2O
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The residue was purified by column chromatography on silical gel
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C=CNC2=C(C=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |